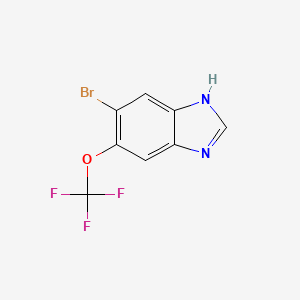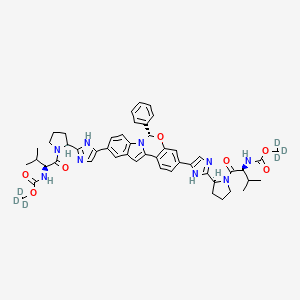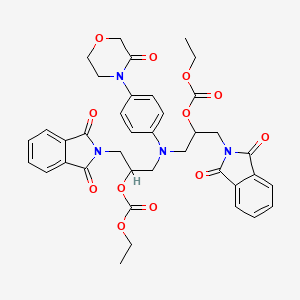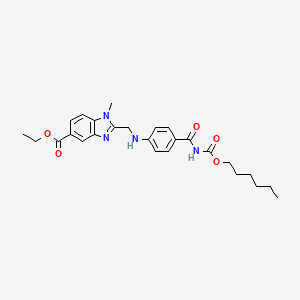
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is a derivative of Dabigatran Etexilate, a well-known anticoagulant medication. This compound is often studied as an impurity or a metabolite of Dabigatran Etexilate, providing insights into the drug’s stability, metabolism, and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate typically involves multiple steps, including esterification, amidation, and cyclization reactions. The starting materials are carefully chosen to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are optimized to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is utilized in various scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability helps in understanding the behavior of related anticoagulant drugs.
Biology: Investigating the compound’s interactions with biological molecules provides insights into its metabolic pathways and potential side effects.
Medicine: Researching the compound’s pharmacokinetics and pharmacodynamics aids in optimizing anticoagulant therapies.
Industry: The compound is used in quality control and stability testing of pharmaceutical products.
Mechanism of Action
The mechanism of action of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate involves its interaction with specific molecular targets, such as thrombin, an enzyme involved in blood clotting. By inhibiting thrombin, the compound prevents the formation of blood clots, thereby exerting its anticoagulant effects. The pathways involved include the inhibition of fibrin formation and platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Dabigatran Etexilate: The parent compound, widely used as an anticoagulant.
Desmethyl Dabigatran: A metabolite of Dabigatran Etexilate with similar anticoagulant properties.
Dabigatran Acyl Glucuronide: Another metabolite involved in the drug’s metabolism.
Uniqueness
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is unique due to its specific structural modifications, which may influence its reactivity, stability, and interactions with biological molecules. These differences make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate .
Properties
Molecular Formula |
C26H32N4O5 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-4-6-7-8-15-35-26(33)29-24(31)18-9-12-20(13-10-18)27-17-23-28-21-16-19(25(32)34-5-2)11-14-22(21)30(23)3/h9-14,16,27H,4-8,15,17H2,1-3H3,(H,29,31,33) |
InChI Key |
KQGKRFMCBPNHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


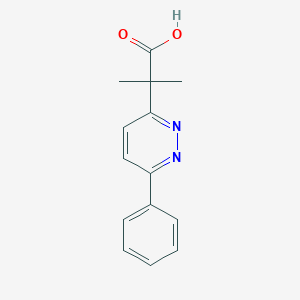
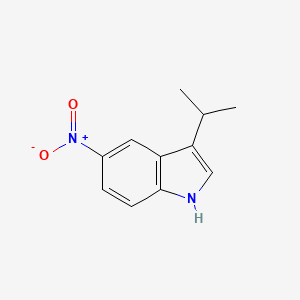
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
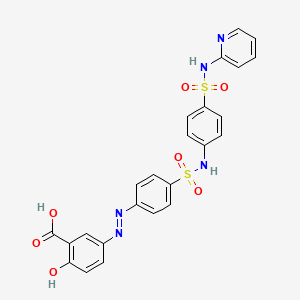


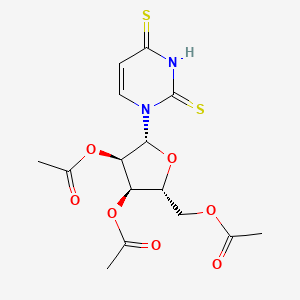


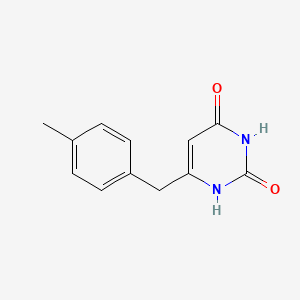
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
